3-(Cyclopentyloxy)benzaldehyde
Overview
Description
3-(Cyclopentyloxy)benzaldehyde is an organic compound with the molecular formula C12H14O2. It is characterized by a benzaldehyde core substituted with a cyclopentyloxy group at the third position. This compound is used in various chemical syntheses and research applications due to its unique structural properties.
Scientific Research Applications
3-(Cyclopentyloxy)benzaldehyde is utilized in several scientific research fields:
Chemistry: It serves as an intermediate in the synthesis of more complex organic molecules.
Biology: It is used in the study of enzyme-catalyzed reactions involving aldehydes.
Medicine: Research into its potential therapeutic applications, including anti-inflammatory and anti-cancer properties.
Industry: It is employed in the manufacture of fragrances and flavoring agents due to its aromatic properties
Safety and Hazards
Mechanism of Action
Target of Action
The primary targets of 3-(Cyclopentyloxy)benzaldehyde are the components of the cellular antioxidation system . This compound, like other benzaldehydes, has been found to disrupt cellular antioxidation systems, making it an effective method for controlling fungal pathogens .
Mode of Action
This compound interacts with its targets by destabilizing cellular redox homeostasis and/or antioxidation systems . This disruption is achieved through the redox-active properties of the compound .
Biochemical Pathways
This system includes various biochemical pathways that maintain the redox balance within the cell .
Result of Action
The result of the action of this compound is the inhibition of fungal growth . By disrupting the cellular antioxidation system, the compound destabilizes the redox balance within the cell, leading to growth inhibition .
Biochemical Analysis
Biochemical Properties
3-(Cyclopentyloxy)benzaldehyde plays a significant role in biochemical reactions, particularly in the context of its interactions with enzymes, proteins, and other biomolecules. This compound is known to interact with various enzymes involved in oxidative stress response pathways, such as superoxide dismutases and glutathione reductase . These interactions often result in the modulation of cellular redox homeostasis, which can influence various biochemical processes.
Cellular Effects
The effects of this compound on cellular processes are profound. This compound has been shown to influence cell signaling pathways, gene expression, and cellular metabolism. For instance, it can disrupt cellular antioxidation systems, leading to oxidative stress in cells . This disruption can affect various cell types, including fungal cells, where it has demonstrated antifungal activity by targeting cellular antioxidation components .
Molecular Mechanism
At the molecular level, this compound exerts its effects through specific binding interactions with biomolecules. It can inhibit or activate enzymes, leading to changes in gene expression. For example, the compound’s interaction with oxidative stress-response enzymes can result in the inhibition of these enzymes, thereby altering the cellular redox state . This mechanism is crucial for understanding how this compound influences cellular functions.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound can change over time. The compound’s stability and degradation are important factors that influence its long-term effects on cellular function. Studies have shown that this compound remains stable under certain conditions, but its degradation can lead to changes in its biochemical activity . Long-term exposure to this compound in in vitro or in vivo studies has revealed its potential to cause sustained oxidative stress in cells .
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At lower doses, the compound may exhibit beneficial effects, such as antifungal activity, while higher doses can lead to toxic or adverse effects . Threshold effects have been observed, indicating that there is a specific dosage range within which the compound is effective without causing significant toxicity .
Metabolic Pathways
This compound is involved in several metabolic pathways, particularly those related to oxidative stress response. It interacts with enzymes such as superoxide dismutases and glutathione reductase, which play crucial roles in maintaining cellular redox balance . These interactions can influence metabolic flux and metabolite levels, thereby affecting overall cellular metabolism.
Transport and Distribution
Within cells and tissues, this compound is transported and distributed through specific mechanisms. It interacts with transporters and binding proteins that facilitate its movement across cellular compartments . The compound’s localization and accumulation within cells can influence its biochemical activity and effectiveness.
Subcellular Localization
The subcellular localization of this compound is critical for its activity and function. This compound is often directed to specific cellular compartments through targeting signals or post-translational modifications . Its presence in particular organelles can enhance its ability to modulate cellular processes, such as oxidative stress response and gene expression.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(Cyclopentyloxy)benzaldehyde typically involves the alkylation of 3-hydroxybenzaldehyde with cyclopentyl bromide. The reaction is carried out in the presence of a base such as potassium carbonate in a polar aprotic solvent like N,N-dimethylformamide (DMF) or acetone . The reaction conditions often require heating to facilitate the formation of the desired product.
Industrial Production Methods
On an industrial scale, the preparation of this compound follows similar synthetic routes but may involve optimized conditions for higher yields and purity. The use of continuous flow reactors and advanced purification techniques can enhance the efficiency of the production process.
Chemical Reactions Analysis
Types of Reactions
3-(Cyclopentyloxy)benzaldehyde undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form the corresponding carboxylic acid.
Reduction: Reduction reactions can convert it to the corresponding alcohol.
Substitution: The aldehyde group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Reduction: Sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typical reducing agents.
Substitution: Reagents such as Grignard reagents (RMgX) can be used for nucleophilic addition to the aldehyde group.
Major Products Formed
Oxidation: 3-(Cyclopentyloxy)benzoic acid.
Reduction: 3-(Cyclopentyloxy)benzyl alcohol.
Substitution: Various substituted benzaldehyde derivatives depending on the nucleophile used.
Comparison with Similar Compounds
Similar Compounds
Benzaldehyde: The parent compound without the cyclopentyloxy group.
3-Methoxybenzaldehyde: Similar structure with a methoxy group instead of cyclopentyloxy.
4-Cyclopentyloxybenzaldehyde: Isomer with the cyclopentyloxy group at the fourth position.
Uniqueness
3-(Cyclopentyloxy)benzaldehyde is unique due to the presence of the cyclopentyloxy group, which imparts distinct steric and electronic properties. This makes it a valuable intermediate in organic synthesis and a subject of interest in various research applications .
Properties
IUPAC Name |
3-cyclopentyloxybenzaldehyde | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H14O2/c13-9-10-4-3-7-12(8-10)14-11-5-1-2-6-11/h3-4,7-9,11H,1-2,5-6H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WWUQYSHWTLWESE-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(C1)OC2=CC=CC(=C2)C=O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H14O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90356144 | |
Record name | 3-(cyclopentyloxy)benzaldehyde | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90356144 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
190.24 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
273722-75-1 | |
Record name | 3-(cyclopentyloxy)benzaldehyde | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90356144 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 3-(cyclopentyloxy)benzaldehyde | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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